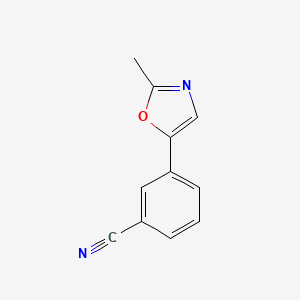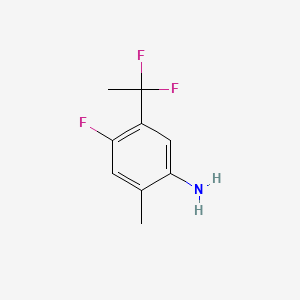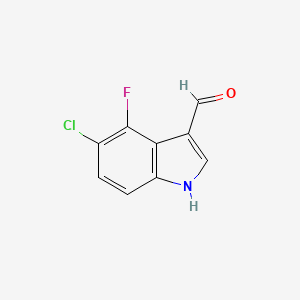
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a bromo and methyl group on the phenyl ring, along with the imidazole and methanol functionalities, makes this compound particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst to form the imidazole ring. The resulting intermediate is then subjected to reduction and subsequent functionalization to introduce the methanol group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
化学反应分析
Types of Reactions
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 3-methylphenylimidazole-5-methanol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: 2-(4-Bromo-3-methylphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(3-Methylphenyl)imidazole-5-methanol.
Substitution: 2-(4-Amino-3-methylphenyl)imidazole-5-methanol.
科学研究应用
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-(4-Bromo-3-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets in biological systems. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The bromo and methyl groups on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)imidazole-5-methanol
- 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol
- 2-(4-Iodo-3-methylphenyl)imidazole-5-methanol
Uniqueness
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol is unique due to the presence of the bromo group, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen substituents. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC 名称 |
[2-(4-bromo-3-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-7-4-8(2-3-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI 键 |
LMJWKWVMYWAGBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)


![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)




![2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15335354.png)
![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)
